molecular formula C13H14N4O2 B2438801 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1396858-01-7

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No.: B2438801
CAS No.: 1396858-01-7
M. Wt: 258.281
InChI Key: GNNXTWXKBVMWNL-UHFFFAOYSA-N
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Description

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxypyrimidine ring and a tolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxypyrimidine-5-amine with o-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxypyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    1-(2-Methoxypyrimidin-5-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is unique due to the specific positioning of the methoxy group on the pyrimidine ring and the ortho-tolyl group on the urea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-5-3-4-6-11(9)17-12(18)16-10-7-14-13(19-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXTWXKBVMWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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